molecular formula C12H7NO3S B2563642 (5Z)-5-[(1-benzofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 503827-36-9

(5Z)-5-[(1-benzofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2563642
CAS No.: 503827-36-9
M. Wt: 245.25
InChI Key: JMRQNSULIHRDLN-POHAHGRESA-N
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Description

(5Z)-5-[(1-benzofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a benzofuran moiety linked to a thiazolidine-2,4-dione core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-benzofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 1-benzofuran-2-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-benzofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the thiazolidine ring to a single bond, forming dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-benzofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(1-benzofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione: Unique due to its specific structure and potential biological activities.

    Benzofuran derivatives: Known for their diverse biological activities, including anti-tumor and anti-viral properties.

    Thiazolidine-2,4-dione derivatives: Commonly studied for their anti-diabetic and anti-inflammatory effects.

Uniqueness

This compound stands out due to its combined benzofuran and thiazolidine-2,4-dione moieties, which may confer unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

(5Z)-5-(1-benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c14-11-10(17-12(15)13-11)6-8-5-7-3-1-2-4-9(7)16-8/h1-6H,(H,13,14,15)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRQNSULIHRDLN-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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